molecular formula C8H16N2O2 B11915742 2-Amino-3-(piperidin-4-YL)propanoic acid

2-Amino-3-(piperidin-4-YL)propanoic acid

Cat. No.: B11915742
M. Wt: 172.22 g/mol
InChI Key: VVDNQYDGDFYGMM-UHFFFAOYSA-N
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Description

2-Amino-3-(piperidin-4-yl)propanoic acid is an organic compound that features both an amino group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(piperidin-4-yl)propanoic acid typically involves the reaction of piperidine derivatives with amino acids. One common method involves the use of piperidine and an appropriate amino acid precursor under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or water, and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(piperidin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, water, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(piperidin-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-(piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter systems or metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(piperidin-4-yl)propanoic acid is unique due to its specific combination of an amino group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-amino-3-piperidin-4-ylpropanoic acid

InChI

InChI=1S/C8H16N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h6-7,10H,1-5,9H2,(H,11,12)

InChI Key

VVDNQYDGDFYGMM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC(C(=O)O)N

Origin of Product

United States

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